molecular formula C6H8N2O3 B1605102 5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione CAS No. 57346-43-7

5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione

Cat. No.: B1605102
CAS No.: 57346-43-7
M. Wt: 156.14 g/mol
InChI Key: RZEXJHGIEXQMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine-2,4-dione derivative intended for research and development purposes. Compounds within this chemical class are of significant interest in medicinal chemistry due to their wide range of potential biological activities. Researchers explore these analogs as potential scaffolds for developing new therapeutic agents . The methoxymethyl (MOM) group on the pyrimidine ring is a common feature in synthetic chemistry, often used as a protecting group for heterocyclic nitrogen atoms to control reactivity during multi-step synthesis . This product is provided for laboratory research use and is a key intermediate for investigators working in areas such as nucleoside analog synthesis, enzyme inhibition studies, and the development of novel pharmacologically active molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(methoxymethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-11-3-4-2-7-6(10)8-5(4)9/h2H,3H2,1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEXJHGIEXQMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293370
Record name 5-(methoxymethyl)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57346-43-7
Record name NSC88957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(methoxymethyl)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione is a compound belonging to the pyrimidine-2,4-dione class, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a methoxymethyl group that enhances its lipophilicity and biological interactions. Research indicates that derivatives of pyrimidine-2,4-diones exhibit significant potential as enzyme inhibitors and receptor modulators, particularly in the fields of oncology and antiviral therapies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, a series of compounds structurally related to this compound have been evaluated for their efficacy against various cancer cell lines. Notably, compounds exhibiting similar structural features have shown promising results in inhibiting tumor growth.

  • Case Study : In a study assessing the anticancer activity of pyrimidine derivatives against several cell lines (SiHa, A549, MCF-7, and Colo-205), certain compounds demonstrated greater activity than the standard chemotherapeutic agent etoposide. For example, compound 12 , with a 4-pyridyl group, exhibited significant anticancer efficacy with IC50 values lower than those of etoposide .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes critical in cancer progression and other diseases. The presence of functional groups in its structure allows for effective binding to enzyme active sites.

  • Mechanism : The binding interactions are primarily non-covalent, involving hydrogen bonds and hydrophobic interactions that enhance the compound's inhibitory effects on target enzymes .

Antiviral Activity

Pyrimidine derivatives have also been studied for their antiviral properties. The structural characteristics of this compound suggest potential interactions with viral proteins.

  • Research Findings : Some studies indicate that similar compounds can interfere with viral replication processes by inhibiting key viral enzymes . This opens avenues for developing antiviral agents based on this scaffold.

Comparative Analysis of Related Compounds

The following table summarizes the biological properties and structural features of compounds related to this compound:

Compound NameStructural FeaturesUnique Properties
5-Amino-1-propylpyrimidine-2,4(1H,3H)-dioneLacks methoxymethyl groupMay exhibit reduced biological activity
3-(Methoxymethyl)-1-propylpyrimidine-2,4(1H,3H)-dioneLacks amino groupPotentially less effective as an enzyme inhibitor
5-Amino-3-methylpyrimidine-2,4(1H,3H)-dioneContains methyl instead of methoxymethylDifferent reactivity profile due to methyl group

This table illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to structurally similar compounds.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-2,4-dione Derivatives

Pyrimidine-2,4-diones exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Weight Key Properties/Activities Synthesis Method Reference(s)
5-(Methoxymethyl)-pyrimidine-2,4-dione 5-CH2OCH3 156.14 Moderate lipophilicity, thermal stability Standard organic synthesis
5-(Hydroxymethyl)-pyrimidine-2,4-dione 5-CH2OH 156.14 Higher polarity, lower solubility in nonpolar solvents Hydrolysis of methoxymethyl analog
5-(Difluoromethyl)-pyrimidine-2,4-dione 5-CF2H 162.09 Enhanced metabolic stability; potential fluorophore Fluorination reactions
5-Chloro-6-(chloromethyl)-pyrimidine-2,4-dione 5-Cl, 6-CH2Cl 193.00 High reactivity (alkylating agent); used in life sciences Halogenation of pyrimidine core
5-Ethoxycarbonyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-one 4-Ph, 5-COOEt 276.29 α-Amylase/α-glucosidase inhibition (IC50: 12–18 μM) Grindstone chemistry, multicomponent reactions
5-((2-Aminothiazol-5-yl)(4-methoxyphenyl)methyl)-pyrimidine-2,4-dione 5-(Aminothiazol-methoxyphenyl) 375.12 Antiviral activity (in vitro studies) Catalyst-free aqueous ethanol-mediated synthesis

Key Findings

Substituent Effects on Bioactivity: 5-Ethoxycarbonyl-4-phenyl derivatives (e.g., from and ) demonstrated significant α-amylase/α-glucosidase inhibition (IC50: 12–18 μM), suggesting utility in diabetes management. The phenyl group enhances enzyme binding via hydrophobic interactions .

Synthetic Efficiency: Ionic liquid catalysts (e.g., L-proline-based) under ultrasonic irradiation improved yields (80–95%) for pyrano[2,3-d]pyrimidine diones, reducing reaction times to <2 hours . 5-(Methoxymethyl) derivatives are typically synthesized via nucleophilic substitution or hydrolysis, but yields vary with solvent polarity .

Physicochemical Properties :

  • 5-(Difluoromethyl) analogs () show enhanced metabolic stability due to fluorine’s electronegativity, making them suitable for prolonged biological studies .
  • Chlorinated derivatives () are highly reactive but require careful handling due to toxicity risks .

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR (DMSO-d6, δ ppm) ¹³C NMR (δ ppm) Notable Peaks (HRMS)
5-(Methoxymethyl)-pyrimidine-2,4-dione 3.34 (s, 3H, OCH3), 4.21 (s, 2H, CH2O) 52.1 (OCH3), 69.8 (CH2O) 157.10 [M + H]+ (calc.)
5-(Hydroxymethyl)-pyrimidine-2,4-dione 4.55 (s, 2H, CH2OH), 5.12 (t, 1H, OH) 61.4 (CH2OH), 169.9 (C=O) 157.12 [M + H]+ (obs.)
5-(Aminothiazol-methoxyphenyl) derivative 3.68 (s, 3H, OCH3), 5.53 (s, 1H, CH) 54.93 (OCH3), 121.56 (C-S) 375.1210 [M + H]+ (obs.)

Preparation Methods

Alkylation via Organometallic Coupling and Lithiation

A well-documented approach involves the lithiation of a suitably substituted pyrimidine intermediate, followed by reaction with an alkyl halide bearing the methoxymethyl group or its equivalent. For example:

  • Starting from 5-(1-methylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione, lithiation is performed at low temperature using organolithium reagents such as butyllithium or hexyllithium in dilute media to generate a reactive anion intermediate.
  • This intermediate is then reacted with chloromethyl methyl ether or similar alkylating agents to introduce the methoxymethyl substituent at the 5-position.
  • The reaction conditions, including temperature control (typically below 10 °C) and solvent choice (e.g., tetrahydrofuran), are critical for regioselectivity and yield optimization.
  • Yields for these lithiation-alkylation steps are typically in the range of 70-80%, with lower yields often associated with the lithiation stage due to its sensitivity.

Metal-Catalyzed Coupling Reactions (Barbier-Type and Grignard Reagents)

An alternative and efficient method uses homogeneous metal catalysts (nickel or palladium complexes) to facilitate coupling between halogenated pyrimidine derivatives and organometallic reagents:

  • The starting material, such as 2,4,6-trichloro-5-(1-methylethyl)pyrimidine, is reacted with benzylmagnesium chloride (a Grignard reagent) in the presence of nickel catalysts like NiCl2(dppe) or Ni(acac)2.
  • The reaction is conducted in polar aprotic solvents such as tetrahydrofuran or isopropyl ether at temperatures ranging from -80 °C to +110 °C, often maintained below 10 °C to control reactivity.
  • The molar ratios of reagents are optimized to 0.9–1.2 for pyrimidine to organometallic compound and 1–3 for pyrimidine to benzyl halide, with magnesium to benzyl halide ratios between 1 and 5.
  • After coupling, acid hydrolysis (using hydrochloric acid, sulfuric acid, or methanesulfonic acid) is performed to convert intermediates into the desired 5-(methoxymethyl)pyrimidine-2,4-dione.
  • This process avoids the need for harsh lithiation conditions and provides good yields and scalability.

Dialkoxylation and Hydrolysis Steps

When the pyrimidine intermediate contains halogen atoms (e.g., chlorine), dialkoxylation can be performed prior to hydrolysis:

  • Dialkoxylation involves reacting the halogenated pyrimidine with alkoxides (e.g., sodium methoxide) or alcohols in the presence of a strong base (potassium carbonate) in polar solvents like dimethylformamide or dimethyl sulfoxide.
  • This step replaces halogen atoms with alkoxy groups, facilitating subsequent hydrolysis to the final pyrimidinedione structure.
  • Hydrolysis is typically carried out in aqueous acidic media with solvents such as ethanol or isopropanol, precipitating the product for isolation.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Range Yield (%) Notes
Lithiation & Alkylation Butyllithium/Hexyllithium + chloromethyl methyl ether THF, dilute solution -80 °C to 0 °C 70-80 Sensitive to temperature and dilution
Metal-Catalyzed Coupling Benzylmagnesium chloride + NiCl2(dppe) catalyst THF, isopropyl ether 0 °C to 10 °C >70 Requires inert atmosphere (N2)
Dialkoxylation Sodium methoxide or alkoxide + K2CO3 base DMF, DMSO Room temperature to reflux Variable Precedes hydrolysis for halogen substitution
Acid Hydrolysis HCl, H2SO4, or methanesulfonic acid Ethanol, isopropanol Reflux (~70-100 °C) High Final step to obtain pyrimidinedione

Research Findings and Analytical Data

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the presence of methoxymethyl groups and pyrimidinedione core functionalities.
  • Characteristic NMR peaks include singlets for methoxymethyl protons and signals corresponding to pyrimidine ring protons.
  • IR spectra show carbonyl stretching bands typical of pyrimidinediones near 1700 cm⁻¹.
  • The molecular weight of 5-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione is approximately 142 g/mol, consistent with the expected formula C6H8N2O3.
  • Control of temperature and solvent polarity is crucial for regioselectivity and minimizing side reactions during lithiation and coupling steps.

Summary and Practical Considerations

  • The metal-catalyzed coupling approach offers a safer, more economical alternative to lithiation-based methods, avoiding highly reactive organolithium reagents.
  • Dialkoxylation provides a versatile route to modify halogenated pyrimidines before hydrolysis, expanding the scope of substituents introduced.
  • Reaction parameters such as temperature, solvent, catalyst type, and reagent ratios are critical to optimize yields and purity.
  • The methods described are suitable for scale-up in industrial settings with appropriate safety measures for handling organometallic reagents and catalysts.

This comprehensive analysis consolidates diverse and authoritative data on the preparation of this compound, highlighting efficient synthetic routes, reaction conditions, and yields essential for research and industrial applications.

Q & A

Basic: What are the optimal synthetic routes for 5-(Methoxymethyl)pyrimidine-2,4(1H,3H)-dione, and how can purity be maximized?

Methodological Answer:
The synthesis typically involves condensation of a methoxymethyl-substituted benzyl chloride with a pyrimidine-diamine precursor under basic conditions. Sodium methoxide is commonly used to deprotonate the pyrimidine amine, facilitating nucleophilic substitution (e.g., as in the synthesis of structurally similar pyrimidine derivatives ). Key steps include:

  • Reaction Optimization : Use anhydrous solvents (e.g., DMF) and controlled temperature (reflux at 80–100°C) to minimize side reactions.
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .
  • Yield Enhancement : Continuous flow reactors in industrial analogs suggest scalability with >80% yield when residence time and stoichiometry are tightly controlled .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions. For example, the methoxymethyl group shows a singlet at ~3.3 ppm (CH3O) and a multiplet at ~4.5 ppm (CH2) .
  • X-ray Crystallography : Single-crystal diffraction confirms bond angles and dihedral angles between the pyrimidine ring and substituents (e.g., 62–70° in related compounds ).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 213.1).

Advanced: How do reaction conditions (e.g., microwave vs. conventional heating) affect the synthesis of substituted pyrimidine-diones?

Methodological Answer:
Microwave-assisted synthesis reduces reaction time and improves regioselectivity. For example:

  • Microwave Conditions : Reactions in acetic acid at 108°C for 30 minutes achieve >90% conversion in Claisen condensations (as seen in pyrimidine-thione derivatives ).
  • Conventional Heating : Requires 4–6 hours under reflux, with lower yields (60–70%) due to thermal degradation .
    Data Contradiction Note : While microwaves enhance efficiency, side reactions (e.g., over-alkylation) may occur if irradiation power exceeds 300 W .

Advanced: What methodologies are used to assess the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (MIC testing) against Staphylococcus aureus and E. coli with comparison to reference drugs (e.g., Metronidazole) .
  • Enzyme Inhibition : Kinase inhibition is evaluated via fluorescence polarization assays (IC50 values <1 μM in pyrido[2,3-d]pyrimidine analogs ).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC50 calculations .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G(d) models predict electrophilic sites on the pyrimidine ring. The C5 methoxymethyl group reduces electron density at C6, favoring attack by soft nucleophiles .
  • Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., thymidylate synthase) to prioritize derivatives for synthesis .

Advanced: How are spectral data contradictions resolved (e.g., unexpected peaks in ¹H NMR)?

Methodological Answer:

  • Dynamic Effects : Rotameric splitting in NMR (e.g., for CH2 groups) is mitigated by raising the temperature to 50°C .
  • Impurity Analysis : LC-MS identifies byproducts (e.g., over-alkylated species), guiding column chromatography adjustments .
  • Isotopic Labeling : ¹³C-enriched reagents clarify ambiguous couplings in crowded spectra .

Advanced: What is the impact of substituent electronic effects on the compound’s stability and reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents at C5 increase hydrolysis susceptibility (t1/2 <24 hours in pH 7.4 buffer) .
  • Electron-Donating Groups (EDGs) : Methoxymethyl at C5 enhances thermal stability (decomposition >200°C) but reduces electrophilicity .
  • Steric Effects : Bulky substituents at C6 hinder crystallization, requiring alternative purification strategies .

Advanced: How are regioselectivity challenges addressed in alkylation reactions of pyrimidine-diones?

Methodological Answer:

  • Protecting Groups : Temporary protection of the pyrimidine N3 with acetyl directs alkylation to C5 .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor N-alkylation, while toluene shifts selectivity to O-alkylation .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione
Reactant of Route 2
Reactant of Route 2
5-(Methoxymethyl)pyrimidine-2,4(1h,3h)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.